

2-Bromo-4,6-dimethoxybenzaldehyde: A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Bromo-4,6-dimethoxybenzaldehyde

Cat. No.: B2683855

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Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4,6-dimethoxybenzaldehyde**, a key substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. This document details the compound's core physicochemical properties, discusses its structural and spectroscopic characteristics, outlines its strategic importance as a synthetic building block, and provides essential safety and handling protocols. The information herein is curated for an audience of researchers, scientists, and drug development professionals, aiming to provide a foundation for its application in the laboratory.

Introduction and Strategic Importance

2-Bromo-4,6-dimethoxybenzaldehyde is a highly functionalized aromatic carbonyl compound. Its structure is characterized by an aldehyde group, a bromine atom, and two methoxy groups strategically positioned on the benzene ring. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecular architectures. The electron-rich dimethoxy-substituted phenyl ring, combined with the synthetically versatile bromine atom and aldehyde handle, allows for a wide range of chemical transformations.

The brominated methoxyphenyl motif is a recurring structural element in a variety of natural products that exhibit significant biological activities, including antibacterial, antifungal, and

antitumor properties. As a result, **2-Bromo-4,6-dimethoxybenzaldehyde** serves as a crucial starting material or intermediate for synthetic chemists aiming to construct these complex natural products or their novel analogues for drug discovery programs. Its utility lies in its capacity to participate in cross-coupling reactions (via the C-Br bond), nucleophilic additions and condensations (via the aldehyde), and further electrophilic aromatic substitutions, providing a robust platform for molecular diversification.

Physicochemical and Structural Properties

The fundamental properties of **2-Bromo-4,6-dimethoxybenzaldehyde** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and compound characterization.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ BrO ₃	[1]
Molecular Weight	245.07 g/mol	[1]
IUPAC Name	2-bromo-4,6-dimethoxybenzaldehyde	[1]
CAS Number	81574-69-8	[1]
Appearance	Solid (Typical)	
Monoisotopic Mass	243.97351 Da	[1]

Molecular Structure

The structure of **2-Bromo-4,6-dimethoxybenzaldehyde** is defined by the ortho-position of the bromine atom relative to the aldehyde, and the meta-position of the two methoxy groups relative to each other. This substitution pattern governs the electronic and steric environment of the molecule.

Caption: Chemical structure of **2-Bromo-4,6-dimethoxybenzaldehyde**.

Spectroscopic Profile (Predicted)

While specific, experimentally-derived spectra for **2-Bromo-4,6-dimethoxybenzaldehyde** are not readily available in public databases, a theoretical analysis based on its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and product confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative:

- **Aldehyde Proton (-CHO):** A singlet appearing far downfield, typically in the δ 9.8-10.4 ppm region, due to the strong deshielding effect of the carbonyl group.
- **Aromatic Protons (Ar-H):** Two distinct signals are expected for the protons at the C3 and C5 positions of the ring. These will appear as two doublets in the aromatic region (δ 6.0-7.5 ppm), likely with a small meta-coupling constant ($J \approx 2-3$ Hz).
- **Methoxy Protons (-OCH₃):** Two sharp singlets, each integrating to 3H, would be expected in the δ 3.8-4.0 ppm range. Their chemical shifts may be slightly different due to the asymmetric environment created by the ortho-bromo substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide confirmation of the carbon framework:

- **Carbonyl Carbon (C=O):** The aldehyde carbon is the most deshielded, expected in the δ 188-195 ppm region.
- **Aromatic Carbons (Ar-C):** Six distinct signals are expected. The carbons bearing the methoxy groups (C4, C6) and the bromine (C2) will be significantly shifted. The C-O carbons would appear around δ 160-165 ppm, while the C-Br carbon would be found further upfield ($\sim\delta$ 115-125 ppm). The remaining carbons (C1, C3, C5) will resonate in the typical aromatic region.
- **Methoxy Carbons (-OCH₃):** Two signals in the δ 55-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aldehyde functional group:

- C=O Stretch: A strong, sharp absorption band around $1680\text{--}1700\text{ cm}^{-1}$, characteristic of an aromatic aldehyde.
- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm^{-1} and 2720 cm^{-1} (a Fermi doublet).
- C-O Stretch (Ether): Strong, characteristic bands for the aryl-alkyl ether linkages will be present in the fingerprint region, typically around 1250 cm^{-1} (asymmetric) and 1050 cm^{-1} (symmetric).
- C=C Stretch (Aromatic): Medium intensity peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint, typically $500\text{--}650\text{ cm}^{-1}$.

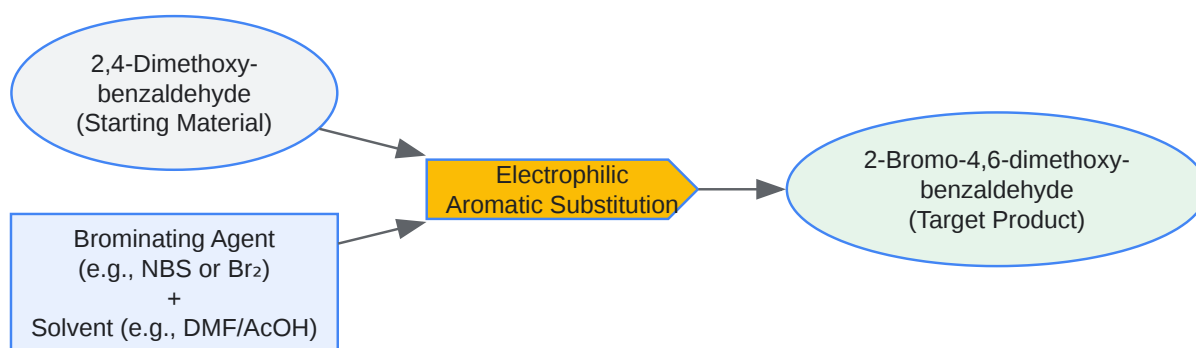
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.

- Molecular Ion (M^+): Two peaks of nearly equal intensity will be observed at m/z 244 and 246, corresponding to the presence of the ^{79}Br and ^{81}Br isotopes, respectively.[\[2\]](#)
- Key Fragments: Common fragmentation pathways would include the loss of a hydrogen radical ($[M-H]^+$), a formyl radical ($[M-CHO]^+$ at m/z 215/217), and methyl radicals ($[M-CH_3]^+$).

Synthesis and Reactivity

While a specific, peer-reviewed protocol for the synthesis of **2-Bromo-4,6-dimethoxybenzaldehyde** was not identified in the surveyed literature, its synthesis can be logically achieved via the electrophilic bromination of 2,4-dimethoxybenzaldehyde. The methoxy groups are strongly activating and ortho-, para-directing. Given that the para position is blocked by the second methoxy group, and the position between them (C3) is sterically hindered, bromination is directed to the available ortho positions (C2 and C6). Selective monobromination at the C2 position would likely require carefully controlled reaction conditions. Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or direct bromination with Br_2 in acetic acid.[\[3\]](#)[\[4\]](#)



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Caption: Proposed workflow for the synthesis of **2-Bromo-4,6-dimethoxybenzaldehyde**.

The reactivity of the molecule is dictated by its three functional groups:

- **Aldehyde:** Undergoes standard aldehyde chemistry, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It is also a key participant in condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Claisen-Schmidt).
- **Aryl Bromide:** The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and heteroatom substituents.
- **Dimethoxy Phenyl Ring:** The electron-rich nature of the ring can facilitate further electrophilic substitutions if desired, although the existing substitution pattern will direct incoming electrophiles.

Safety and Handling

As a laboratory chemical, **2-Bromo-4,6-dimethoxybenzaldehyde** must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications indicate the following hazards:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]

- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4,6-dimethoxybenzaldehyde is a potent synthetic intermediate with significant potential for the construction of complex, biologically active molecules. Its value is derived from the orthogonal reactivity of its aldehyde, aryl bromide, and electron-rich aromatic core. While detailed experimental protocols and spectroscopic data are not widely disseminated, its properties can be reliably predicted, providing a solid basis for its use in advanced organic synthesis and drug discovery endeavors. Researchers employing this compound should adhere to strict safety protocols due to its irritant and harmful nature.

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